molecular formula C26H22O B1205281 Bis(4-biphenylmethyl)ether CAS No. 68941-68-4

Bis(4-biphenylmethyl)ether

Cat. No.: B1205281
CAS No.: 68941-68-4
M. Wt: 350.5 g/mol
InChI Key: YVZGLPYJHZGRBY-UHFFFAOYSA-N
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Description

Bis(4-biphenylmethyl)ether is an organic compound with the molecular formula C26H22O. It is characterized by the presence of two biphenyl groups connected through an ether linkage. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-biphenylmethyl)ether typically involves the reaction of 4-bromomethylbiphenyl with sodium phenoxide. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2C6H5CH2Br+NaOPhC6H5CH2OCH2C6H5+2NaBr2 \text{C}_6\text{H}_5\text{CH}_2\text{Br} + \text{NaOPh} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{C}_6\text{H}_5 + 2 \text{NaBr} 2C6​H5​CH2​Br+NaOPh→C6​H5​CH2​OCH2​C6​H5​+2NaBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-biphenylmethyl)ether undergoes various chemical reactions, including:

    Oxidation: The ether linkage can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can break the ether linkage, yielding biphenyl derivatives.

    Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces biphenyl aldehydes or ketones.

    Reduction: Yields biphenyl and methanol.

    Substitution: Forms brominated or nitrated biphenyl derivatives.

Scientific Research Applications

Bis(4-biphenylmethyl)ether has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Bis(4-biphenylmethyl)ether involves its interaction with molecular targets through its biphenyl groups. These interactions can influence various biochemical pathways, depending on the specific application. The ether linkage provides stability, allowing the compound to maintain its structure under different conditions.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl ether: Similar structure but with only one ether linkage.

    Biphenyl: Lacks the ether linkage, consisting of two connected phenyl rings.

    4,4’-Dihydroxybiphenyl: Contains hydroxyl groups instead of the ether linkage.

Uniqueness

Bis(4-biphenylmethyl)ether is unique due to its dual biphenyl groups connected through an ether linkage, providing a combination of stability and reactivity that is not found in simpler biphenyl derivatives.

Properties

IUPAC Name

1-phenyl-4-[(4-phenylphenyl)methoxymethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O/c1-3-7-23(8-4-1)25-15-11-21(12-16-25)19-27-20-22-13-17-26(18-14-22)24-9-5-2-6-10-24/h1-18H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZGLPYJHZGRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)COCC3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219005
Record name Bis(4-biphenylmethyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68941-68-4
Record name Bis(4-biphenylmethyl)ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068941684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-biphenylmethyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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